Product packaging for 4-Hydroxy-2-ethyl-2-phenylglutarimide(Cat. No.:CAS No. 50275-60-0)

4-Hydroxy-2-ethyl-2-phenylglutarimide

Cat. No.: B1208969
CAS No.: 50275-60-0
M. Wt: 233.26 g/mol
InChI Key: JEBSNHRSQQNHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-2-ethyl-2-phenylglutarimide, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO3 B1208969 4-Hydroxy-2-ethyl-2-phenylglutarimide CAS No. 50275-60-0

Properties

IUPAC Name

3-ethyl-5-hydroxy-3-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-13(9-6-4-3-5-7-9)8-10(15)11(16)14-12(13)17/h3-7,10,15H,2,8H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBSNHRSQQNHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C(=O)NC1=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964558
Record name 3-Ethyl-5,6-dihydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50275-60-0
Record name 4-Hydroxy-2-ethyl-2-phenylglutarimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050275600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-5,6-dihydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Overview of 4 Hydroxy 2 Ethyl 2 Phenylglutarimide Within Glutarimide Chemistry and Biochemical Research

Introduction to the Glutarimide (B196013) Chemical Class in Academic Inquiry

The glutarimide scaffold is a core structural motif found in a variety of biologically active compounds. This heterocyclic ring system, characterized by a piperidine-2,6-dione structure, has been a subject of extensive research due to the diverse pharmacological activities exhibited by its derivatives.

The history of glutarimide derivatives in research is marked by both therapeutic breakthroughs and significant safety concerns. Thalidomide (B1683933), chemically known as α-N-(phtalimido)glutarimide, was introduced in the 1950s as a sedative. taylorandfrancis.com However, its tragic teratogenic effects led to its withdrawal from the market and spurred intensive investigation into the stereochemistry and biological actions of glutarimide-containing compounds. nih.gov This event highlighted the critical importance of understanding the three-dimensional structure of these molecules and their interactions with biological systems.

Despite its controversial past, thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, have been repurposed and are now used in the treatment of various diseases, including multiple myeloma and erythema nodosum leprosum. taylorandfrancis.comnih.gov This resurgence of interest has fueled further research into the immunomodulatory and anti-cancer properties of glutarimide derivatives. nih.gov

Another notable glutarimide derivative is glutethimide (2-ethyl-2-phenylglutarimide), which was introduced as a sedative-hypnotic in 1954. drugbank.comwikipedia.org While initially considered a safer alternative to barbiturates, it was later found to have a high potential for dependence. drugbank.comwikipedia.org Research into its metabolism led to the identification of several active metabolites, including 4-hydroxy-2-ethyl-2-phenylglutarimide. inchem.orgnih.gov

More recently, the discovery that the glutarimide moiety is a key component of molecules that can be used to target proteins for degradation has opened up new avenues of research. taylorandfrancis.comacs.org This has led to the development of Proteolysis Targeting Chimeras (PROTACs), which utilize a glutarimide-based ligand to recruit the cellular machinery responsible for protein degradation. nih.gov

The glutarimide ring serves as a versatile scaffold that can be extensively modified to generate a wide array of derivatives with distinct biological activities. The core structure consists of a six-membered ring containing a nitrogen atom and two carbonyl groups.

Structural diversity arises from the substitution patterns on the glutarimide ring itself, as well as the nature of the groups attached to it. For instance, in thalidomide, a phthalimide (B116566) group is attached to the nitrogen of the glutarimide ring. nih.gov In contrast, glutethimide features an ethyl and a phenyl group at the 2-position of the glutarimide ring. nih.gov

The stereochemistry of the substituents on the glutarimide ring is a critical determinant of biological activity. The (R) and (S) isomers of glutethimide, for example, exhibit different potencies and rates of action. wikipedia.org Similarly, the teratogenic effects of thalidomide are associated with a specific stereoisomer.

Research has explored various modifications to the glutarimide scaffold to enhance therapeutic efficacy and reduce toxicity. This includes the introduction of different substituents, the fusion of the glutarimide ring with other aromatic or heterocyclic systems, and the creation of isosteric replacements for the glutarimide moiety itself. taylorandfrancis.com These efforts have led to the discovery of novel compounds with a range of biological activities, from anti-inflammatory and anti-cancer to antifungal properties. nih.gov The ability to create this structural diversity has made the glutarimide scaffold a valuable tool in medicinal chemistry and drug discovery. nih.gov

Positioning of this compound as a Research Subject

This compound has emerged as a significant compound for academic study, primarily due to its role as a major metabolite of the drug glutethimide.

Glutethimide undergoes extensive metabolism in the liver, with hydroxylation being a key transformation. drugbank.comnih.gov One of the principal metabolites formed is this compound. inchem.orgnih.gov This metabolic conversion involves the introduction of a hydroxyl group onto the phenyl ring of glutethimide. nih.govnih.gov

The identification and characterization of this metabolite have been the focus of numerous studies. Techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectrometry have been employed to isolate and confirm the structure of this compound from biological samples, particularly urine from individuals who have ingested glutethimide. nih.govnih.gov

The formation of this hydroxylated metabolite is an important aspect of the pharmacokinetics of glutethimide. It represents a significant pathway for the elimination of the parent drug from the body. drugbank.com

The introduction of a hydroxyl group to form this compound has important implications for its biological properties and has driven further research. Hydroxylation generally increases the polarity of a compound, which can affect its distribution, metabolism, and excretion.

Crucially, research has shown that this compound is not an inactive metabolite. In fact, studies in animal models have indicated that it possesses significant biological activity, in some cases even greater than the parent compound, glutethimide. inchem.org This finding has prompted investigations into the pharmacological and toxicological properties of the metabolite itself. acs.orgsemanticscholar.org

The hydroxyl group also provides a handle for further chemical modifications. Researchers have synthesized analogs of this compound to explore structure-activity relationships and to develop compounds with potentially improved therapeutic profiles. acs.org The presence of the hydroxyl group allows for conjugation reactions, such as glucuronidation, which is a major pathway for the excretion of glutethimide metabolites. nih.gov

Contemporary Research Imperatives for this compound

Furthermore, the glutarimide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The biological activity of this compound suggests that it could serve as a lead compound for the development of new drugs. The synthesis of derivatives and their evaluation for various biological activities, including sedative-hypnotic and anticonvulsant properties, is an active area of research. acs.org

The ability of glutarimide-containing molecules to act as "molecular glues" in protein degradation technologies has also brought renewed attention to this class of compounds. acs.org While current research in this area is largely focused on thalidomide and its analogs, the principles could potentially be applied to other glutarimide derivatives, including those related to this compound.

Synthetic Methodologies for 4 Hydroxy 2 Ethyl 2 Phenylglutarimide and Its Analogues

Established Synthetic Routes for 4-Hydroxy-2-ethyl-2-phenylglutarimide

The synthesis of this compound is closely linked to the synthesis of its parent compound, glutethimide. Established methods for glutethimide synthesis provide the foundational framework upon which the hydroxylated analogue is prepared.

Key Reaction Pathways and Mechanisms

Two primary synthetic pathways have been described for the preparation of this compound. nih.gov These routes typically involve the initial synthesis of the glutethimide ring system, followed by the introduction of the hydroxyl group at the 4-position of the glutarimide (B196013) ring.

The classical synthesis of the glutethimide core involves a Michael addition reaction. This key step entails the base-catalyzed conjugate addition of 2-phenylbutyronitrile to an acrylic ester, such as ethyl acrylate. wikipedia.orgnih.gov The resulting intermediate, a substituted glutaric acid derivative, then undergoes cyclization under acidic conditions to form the 2-ethyl-2-phenylglutarimide ring.

The introduction of the hydroxyl group to form this compound can be achieved through various hydroxylation methods. While specific details of the originally described synthetic pathways by Aboul-Enein et al. require access to the full publication, analogous reactions in organic synthesis suggest that this could be accomplished through methods such as allylic bromination followed by hydrolysis, or through the use of specific oxidizing agents that can selectively hydroxylate the glutarimide ring. The metabolism of glutethimide in the body also leads to this hydroxylated metabolite, indicating that enzymatic or biomimetic synthetic approaches could also be viable. inchem.org

Reaction Step Description
Michael Addition Base-catalyzed addition of 2-phenylbutyronitrile to an acrylic ester.
Cyclization Acid-catalyzed formation of the glutarimide ring from the Michael adduct.
Hydroxylation Introduction of a hydroxyl group at the 4-position of the glutarimide ring.

Optimization Strategies for Enhanced Yields and Purity in Research Synthesis

Optimizing the synthesis of this compound for research purposes involves careful control of reaction conditions to maximize yield and purity. Key parameters for optimization include the choice of base and solvent for the Michael addition, the concentration and type of acid for the cyclization step, and the selectivity of the hydroxylation method.

For the Michael addition, the use of a strong, non-nucleophilic base can improve the yield by favoring the desired conjugate addition over side reactions. The cyclization step can be optimized by carefully controlling the temperature and reaction time to prevent degradation of the product. In the hydroxylation step, the choice of reagent is critical to ensure regioselectivity for the 4-position and to minimize the formation of byproducts. Purification of the final product often involves chromatographic techniques to separate the desired 4-hydroxy metabolite from unreacted starting materials and other isomers.

Synthesis of Novel 4-Substituted Glutarimide Analogues for Research Purposes

The synthesis of novel analogues of this compound is crucial for structure-activity relationship (SAR) studies and for the development of new research tools. These modifications can be targeted at various positions of the molecule.

Strategies for Stereoselective Synthesis of Enantiomers

Glutethimide and its hydroxylated metabolite are chiral molecules, and their enantiomers have been shown to exhibit different pharmacological activities. wikipedia.org Therefore, the stereoselective synthesis of the enantiomers of this compound is of significant interest.

Strategies for stereoselective synthesis can involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, a chiral base could be employed in the Michael addition to induce asymmetry. Alternatively, enzymatic resolutions or the use of chiral chromatography can be used to separate the enantiomers of a racemic mixture of the final product or a key intermediate. The in vitro biotransformation of glutethimide has been investigated, which can also provide a route to stereoselectively produced metabolites. nih.gov

Derivatization Approaches at the Glutarimide Nitrogen

The nitrogen atom of the glutarimide ring presents a site for derivatization to explore its impact on biological activity. N-alkylation of the glutarimide moiety is a common strategy to modify the properties of related compounds. acs.orgnih.gov

Standard N-alkylation methods can be applied, which typically involve the deprotonation of the glutarimide nitrogen with a suitable base, followed by reaction with an alkyl halide or other electrophile. beilstein-journals.orgorganic-chemistry.org The choice of the alkylating agent allows for the introduction of a wide variety of functional groups at this position, enabling the synthesis of a library of N-substituted analogues for further research.

Modifications of the Ethyl and Phenyl Moieties

Modifications of the ethyl and phenyl groups at the 2-position of the glutarimide ring offer another avenue for creating novel analogues. These changes can influence the lipophilicity, steric bulk, and electronic properties of the molecule.

Synthetic strategies to achieve these modifications often involve starting with different substituted nitrile precursors in the initial Michael addition step. For example, using a substituted phenylbutyronitrile would lead to analogues with modified phenyl rings. Similarly, variation of the alkyl group on the nitrile would result in analogues with different substituents in place of the ethyl group. The synthesis of various 2-substituted-2-phenylglutarimides has been explored, providing a basis for these modifications. researchgate.net

Catalytic and Green Chemistry Approaches in Glutarimide Synthesis

The synthesis of glutarimide and its derivatives has evolved to incorporate more efficient and environmentally benign methodologies. Catalytic processes and green chemistry principles are at the forefront of these advancements, aiming to reduce waste, improve atom economy, and enhance selectivity. These modern approaches are critical in overcoming the limitations of traditional synthetic routes, which often require harsh conditions and generate significant chemical waste. ctfassets.net

Transition Metal-Catalyzed Coupling Reactions for Glutarimide Scaffolds

Transition metal catalysis has become an indispensable tool for constructing and functionalizing the glutarimide scaffold, offering selective and efficient transformations that are otherwise difficult to achieve. researchgate.net Catalysts based on metals like rhodium, palladium, and nickel have enabled novel synthetic pathways for creating diverse and stereochemically complex glutarimide-containing compounds. acs.orgacs.orgchemrxiv.org

One significant area of development is the use of dirhodium catalysts. Researchers have demonstrated that glutarimide cores can be derivatized into aryl diazoacetates, which then serve as precursors for rhodium carbene chemistry. acs.orgacs.org These intermediates undergo highly enantioselective C-H functionalization and cyclopropanation reactions. acs.orgacs.org For instance, rhodium-catalyzed reactions on intact glutarimides allow for late-stage functionalization, which is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov This method provides a pathway to novel analogues with high levels of diastereoselectivity and enantioselectivity under mild conditions. nih.gov

The following table summarizes key findings in rhodium-catalyzed modifications of glutarimide derivatives.

Catalyst SystemReaction TypeSubstrateKey OutcomeReference
Dirhodium CatalystC-H FunctionalizationAryl diazoacetate glutarimideHigh-yielding and highly enantioselective C-H insertion acs.org
Dirhodium CatalystCyclopropanationAryl diazoacetate glutarimideCreation of diverse and stereoenriched glutarimide compounds acs.org
Rh₂(esp)₂N-H InsertionN-Boc-α-diazo glutarimideConvenient incorporation of heterocyclic substituents nih.gov
Asymmetric Rhodium CatalystCyclopropanationVinyl-substituted glutarimidesHigh stereoretention and access to stereoisomeric analogs nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been employed. acs.org These reactions are effective for N-C(O) bond activation in N-acyl-glutarimides, which serve as versatile precursors. acs.org The inherent strain in the N-acyl-glutarimide structure facilitates the oxidative addition to the metal center, enabling the coupling of various aryl groups. acs.org Similarly, nickel-catalyzed asymmetric reductive arylation has been developed for α-substituted imides, allowing for the modular incorporation of a wide array of aryl motifs. chemrxiv.org

Sustainable Methodologies in Glutarimide Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and derivatization of glutarimides to enhance sustainability. These strategies focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. ctfassets.netjddhs.com

Key green chemistry approaches in pharmaceutical synthesis that are applicable to glutarimide derivatization include:

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane with safer alternatives such as water, supercritical CO₂, or bio-based solvents reduces environmental impact and toxicity.

Catalysis and Biocatalysis: The use of catalysts, including enzymes (biocatalysis), is a cornerstone of green chemistry. ctfassets.net Biocatalysis offers high selectivity under mild conditions, reducing byproducts and energy consumption. jddhs.comresearchgate.net For example, enzymes like lipases and transaminases can be used for chiral resolutions and the synthesis of chiral intermediates. researchgate.net The chemo-enzymatic synthesis of precursors for angiotensin-converting enzyme (ACE) inhibitors highlights the potential of biocatalysis to produce enantiomerically pure compounds efficiently. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. ctfassets.net Catalytic reactions, such as the [3+3] annulation using N-heterocyclic carbene (NHC) catalysis to produce functionalized glutarimides, exemplify high atom economy by constructing the core structure in a single operation. acs.orgresearchgate.net

Energy Efficiency: Methodologies like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

Late-Stage Functionalization: As demonstrated with rhodium-catalyzed reactions, modifying a complex molecule like a glutarimide at a late stage in the synthesis is a sustainable strategy. nih.gov It avoids the need to carry functional groups through a lengthy synthetic sequence and allows for rapid diversification of analogues from a common intermediate. acs.org

Transition-Metal-Free Reactions: The development of reactions that avoid heavy metals is another aspect of green chemistry. Base-mediated transamidation of N-acyl-glutarimides provides a metal-free alternative for creating amide bonds, expanding the scope of sustainable derivatization. nih.gov

These sustainable methodologies not only address environmental concerns but also often lead to more efficient and cost-effective production of complex pharmaceutical compounds.

Advanced Structural and Stereochemical Investigations of 4 Hydroxy 2 Ethyl 2 Phenylglutarimide

Conformational Analysis of the Glutarimide (B196013) Ring System in 4-Hydroxy-2-ethyl-2-phenylglutarimide

The six-membered glutarimide ring is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. The specific conformation of this compound is influenced by the nature and orientation of its substituents. In related glutarimide structures like thalidomide (B1683933), the ring has been observed to adopt puckered conformations, such as a C4-endo form where the C4 carbon is displaced from the plane of the other ring atoms. researchgate.netnih.gov The energetic favorability of a particular conformation is determined by the interplay of steric and electronic effects, aiming to minimize torsional and steric strain. For instance, in substituted glutarimides, the molecule will adopt a conformation that allows bulky substituents to occupy pseudo-equatorial positions to reduce steric hindrance. nih.gov

Computational chemistry provides powerful tools for mapping the potential energy surface of flexible molecules like this compound. Density Functional Theory (DFT) methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly employed to optimize molecular geometries and calculate the relative energies of different conformers. acs.orgnih.gov These calculations can explore the conformational landscape to identify the most stable ground-state structures in both the gas phase and in solution, often simulated using a Polarizable Continuum Model (PCM). nih.gov

Studies on related glutarimide intermediates have used DFT to investigate stereoinversion pathways. nih.gov Such computational models can determine the energy barriers between different conformers, revealing the flexibility of the glutarimide ring. For example, calculations on N-acyl-glutarimides have quantified the rotational barriers around the N-C(O) axis, showing a strong preference for twisted, non-planar conformations. acs.org

Table 1: Computational Methods in Glutarimide Conformational Analysis
MethodApplicationTypical FindingsSource
Density Functional Theory (DFT), e.g., B3LYP/6-311++G(d,p)Geometry optimization, energy calculationsIdentifies stable conformers and transition states acs.orgnih.gov
Polarizable Continuum Model (PCM)Simulation of solvent effectsAssesses conformational preferences in different media nih.gov
Natural Bond Orbital (NBO) AnalysisAnalysis of orbital interactionsExplains the electronic origins of conformational stability nih.gov

Spectroscopic techniques are essential for validating computational models and providing experimental data on the dynamic nature of the glutarimide ring. Infrared (IR) spectroscopy can be used to identify characteristic vibrational modes, such as the carbonyl (C=O) stretches, whose frequencies can shift depending on the conformation and solvent polarity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for structural elucidation in solution. Parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data provide detailed information about the geometry and relative orientation of atoms within the molecule. For chiral glutarimide derivatives, techniques like circular dichroism and optical rotatory dispersion have been used to compare and assign absolute configurations based on their chiroptical properties. researchgate.net

Elucidation of Chiral Stereoisomers and Their Configurational Stability

This compound possesses at least two chiral centers, at the C2 and C4 positions of the glutarimide ring, leading to the existence of multiple stereoisomers (enantiomers and diastereomers). The specific three-dimensional arrangement of these isomers is crucial, as different stereoisomers can exhibit distinct biological activities.

The separation of racemic mixtures of glutarimide derivatives into their constituent enantiomers is a critical step in stereochemical research. Several methods have been successfully applied in a research context.

Formation of Diastereomeric Salts: A classical approach involves reacting the racemic glutarimide with a chiral resolving agent, such as tartaric acid or a camphor-derived acid like camphorsulfonic acid, to form diastereomeric salts. google.comgoogle.com These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The optically pure enantiomer can then be recovered by removing the chiral auxiliary. google.comgoogle.com

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique for separating enantiomers. researchgate.net For instance, the enantiomers of related compounds like aminoglutethimide (B1683760) have been resolved on columns such as Ceramospher RU-2, where separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column. researchgate.net Supercritical fluid chromatography (SFC) with a chiral stationary phase is another effective method. chemrxiv.org

Table 2: Research Methods for Enantiomeric Resolution of Glutarimides
MethodPrincipleExample Resolving Agent/ColumnSource
Diastereomeric Salt FormationSeparation of diastereomers by fractional crystallizationTartaric acid, (-)-10-camphorsulfonic acid google.comgoogle.com
Chiral HPLCDifferential interaction with a chiral stationary phaseCeramospher RU-2 column researchgate.net
Chiral SFCDifferential interaction with a chiral stationary phase under supercritical fluid conditionsChiral stationary phases (general) chemrxiv.org

The stereochemical integrity of the chiral centers in glutarimide derivatives is not always absolute. The hydrogen atom at a carbon alpha to a carbonyl group, such as the C3 position in many glutarimides, can be labile under certain conditions, leading to epimerization or racemization. nih.gov

Computational studies on glutarimide intermediates have shown that stereoinversion can occur, although the calculated activation barrier in an aqueous phase is relatively high (approximately 36 kcal·mol⁻¹), suggesting it is less probable under physiological conditions compared to similar processes in succinimide (B58015) intermediates. nih.gov For certain glutarimide derivatives, particularly those with electron-withdrawing substituents, the alpha-stereocenter is more vulnerable to epimerization. nih.gov This instability can complicate synthesis and analysis, as the stereochemistry at this position may erode. Strategies to circumvent this include installing the glutarimide moiety late in a synthetic sequence. nih.gov

Crystallographic Analyses of this compound and Related Structures

X-ray crystallography provides definitive, high-resolution data on the solid-state conformation and packing of molecules. While specific crystallographic data for this compound is not widely published, analysis of closely related glutarimide structures offers significant insight into the expected molecular geometry.

Crystallographic studies of N-acyl-glutarimides have revealed that the amide bond can be significantly twisted out of planarity, with one derivative showing an almost perfect 90° twist. acs.org In the case of thalidomide, crystal structures of its enantiomers bound to the protein cereblon show distinct conformations for the glutarimide ring. nih.gov The (S)-enantiomer's glutarimide ring adopts a stable C4-endo puckered conformation. researchgate.net In contrast, the bound (R)-enantiomer displays a more strained, twisted (C3-endo-C4-exo-C5-endo) conformation to achieve a fit within the protein's binding pocket. researchgate.netnih.gov These findings highlight how the glutarimide ring is conformationally adaptable and how its puckering is influenced by both its substituents and its molecular environment.

Table 3: Crystallographic Findings in Related Glutarimide Structures
CompoundKey Structural FeatureImplication for Glutarimide Ring SystemSource
N-Acyl-glutarimidesHighly twisted acyclic amide bond (τ up to 89.1°)Demonstrates significant non-planarity and ground-state strain acs.org
(S)-Thalidomide (bound)C4-endo puckered conformationRepresents a relaxed and stable ring conformation researchgate.netnih.gov
(R)-Thalidomide (bound)Twisted (C3-endo-C4-exo-C5-endo) conformationShows conformational flexibility to adapt to binding sites researchgate.netnih.gov

Single Crystal X-ray Diffraction Studies on Glutarimide Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org For glutarimide derivatives, this method has been instrumental in understanding their stereochemistry and the influence of various substituents on the conformation of the glutarimide ring.

Expected Structural Features:

Based on studies of analogous compounds, the following structural characteristics for this compound can be anticipated:

Chiral Center: The C2 carbon atom, bonded to an ethyl group, a phenyl group, and two other carbon atoms of the glutarimide ring, is a chiral center. This gives rise to the existence of (R) and (S) enantiomers.

Hydrogen Bonding: The hydroxyl (-OH) group at the C4 position and the imide hydrogen (-NH) are capable of forming intermolecular hydrogen bonds. These interactions are critical in stabilizing the crystal lattice and influencing the packing of molecules.

Ring Conformation: The glutarimide ring is likely to adopt a conformation that minimizes steric hindrance between the axial and equatorial substituents. The bulky phenyl group at the C2 position would likely favor an equatorial orientation to reduce steric strain.

A study on N-acyl-glutarimides highlighted that the glutarimide ring can induce significant distortion in the amide bond, which in turn affects the reactivity of the molecule. acs.orgacs.org While this compound is not N-acylated, this finding underscores the conformational flexibility of the glutarimide ring and its susceptibility to electronic and steric effects from its substituents.

Hypothetical Crystallographic Data:

Without experimental data, we can only propose a hypothetical set of crystallographic parameters based on similar known structures. This data is for illustrative purposes and should not be considered as experimentally verified.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~15-18
α (°)90
β (°)~95-105
γ (°)90
Volume (ų)~1800-2000
Z (molecules/unit cell)4

Correlation between Crystal Structure and Molecular Reactivity/Properties

The crystal structure of a molecule provides invaluable insights into its physical properties and chemical reactivity. For this compound, the arrangement of molecules in the solid state, as dictated by its crystal structure, would influence several key characteristics.

Influence on Physical Properties:

Melting Point and Solubility: The strength and nature of intermolecular forces, particularly hydrogen bonding, directly impact the melting point. Stronger and more extensive hydrogen bonding networks lead to higher melting points. The solubility of the compound in various solvents is also governed by the energy required to overcome the crystal lattice energy.

Polymorphism: It is plausible that this compound could exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. Each polymorph would have a unique crystal structure and, consequently, different physical properties.

Influence on Chemical Reactivity:

Stereoselectivity of Reactions: The specific conformation of the glutarimide ring and the spatial orientation of its substituents can influence the stereochemical outcome of reactions. The accessibility of reactive sites can be sterically hindered by neighboring groups, leading to preferential formation of one stereoisomer over another.

Solid-State Reactivity: The packing of molecules in the crystal can determine the feasibility and outcome of solid-state reactions. The proximity and orientation of reactive functional groups in adjacent molecules are critical factors.

The reactivity of the glutarimide ring itself, particularly its susceptibility to hydrolysis, can be influenced by the electronic effects of the phenyl and ethyl groups. Studies on related phenyl-glutarimide derivatives have shown that replacing a hydrolysis-prone group with a more stable aromatic moiety can enhance chemical stability. nih.gov This suggests that the phenyl group in this compound likely influences the electronic distribution and, by extension, the reactivity of the glutarimide ring.

Mechanistic and Molecular Interaction Studies of 4 Hydroxy 2 Ethyl 2 Phenylglutarimide

Investigation of Molecular Binding to Biological Targets in Vitro

The in vitro evaluation of how 4-Hydroxy-2-ethyl-2-phenylglutarimide directly interacts with specific biological molecules is a critical step in elucidating its mechanism of action.

Receptor Binding Affinity Studies in Cell-Free Systems

Specific data from receptor binding affinity studies for this compound in cell-free systems are not extensively detailed in currently available literature. The parent compound, glutethimide, is understood to act as a positive allosteric modulator of the GABA-A receptor, which likely contributes to its sedative effects. drugbank.com It is plausible that its hydroxylated metabolite shares a similar target, but direct binding assays and affinity constants (e.g., Ki or IC50 values) for this compound at the GABA-A receptor or other central nervous system targets have not been specifically reported in the reviewed literature.

Enzyme Modulation and Kinetic Analysis in Biochemical Assays

There is a notable absence of specific studies detailing the direct modulatory effects and kinetic parameters of this compound on various enzymes in biochemical assays. While the metabolism of glutethimide involves cytochrome P450 enzymes, and the parent drug is known to be an inducer of CYP2D6, specific inhibitory or inductive potencies (IC50 or EC50 values) of its 4-hydroxy metabolite on these or other enzymes are not well-documented. drugbank.com Research has confirmed the formation of various hydroxylated metabolites from glutethimide in vitro using rat liver microsomes, with 5-hydroxyglutethimide being a major product alongside other metabolites hydroxylated on the ethyl side chain. nih.gov However, detailed kinetic analyses of these interactions are not provided.

Cellular Pathway Modulation Studies in Non-Human Cell Lines

Investigations into how this compound affects cellular processes provide a broader context for its pharmacological activity.

Impact on Specific Cellular Signaling Pathways (e.g., NF-κB, Angiogenesis)

Direct evidence from studies investigating the specific impact of this compound on cellular signaling pathways such as NF-κB and angiogenesis is not available in the reviewed scientific literature. While some hydroxylated metabolites of other compounds, like 4-hydroxyestradiol, have been shown to induce oxidative stress and activate NF-κB pathways in cell lines, similar dedicated studies for this glutethimide metabolite have not been found. nih.gov

Characterization of Target Engagement in Cellular Models

Characterization of target engagement for this compound in cellular models remains an area requiring further research. While its sedative-hypnotic and anticonvulsant properties suggest interaction with central nervous system targets, specific studies confirming and quantifying this engagement at a cellular level are lacking. acs.org

Computational Modeling of Molecular Interactions

Computational methods such as molecular docking and dynamics simulations are powerful tools for predicting and analyzing the interaction between a small molecule and its biological target. However, a search of available scientific literature did not yield any specific computational modeling or molecular docking studies performed on this compound. Such studies would be invaluable in predicting its binding mode to potential targets like the GABA-A receptor and in comparing its interaction profile to that of its parent compound, glutethimide.

Molecular Docking Simulations for Target Prediction

Information regarding molecular docking simulations specifically for the prediction of biological targets for this compound is not available in the public domain. Computational studies employing molecular docking are a common approach to predict the binding affinity of a small molecule, such as this compound, to various protein targets. This method involves the use of scoring functions to estimate the likelihood of a stable interaction, thereby prioritizing potential biological targets for further experimental validation. However, at present, no published research has detailed the application of this technique to this compound.

Molecular Dynamics Simulations of Ligand-Protein Complexes

Similarly, there are no publicly available research findings on molecular dynamics (MD) simulations of ligand-protein complexes involving this compound. MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.com In the context of drug discovery, these simulations can provide valuable insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the detailed interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.commdpi.com Despite the utility of this method, studies detailing the dynamic behavior of this compound when bound to a protein target have not been reported in the scientific literature.

Biotransformation Pathways and Enzymatic Studies of 4 Hydroxy 2 Ethyl 2 Phenylglutarimide in Pre Clinical Models

Enzymatic Hydroxylation and Conjugation Mechanisms in Vitro

In vitro studies using subcellular fractions, such as liver microsomes, are fundamental to elucidating the specific enzymatic reactions a compound undergoes. These models allow for the investigation of metabolic pathways in a controlled environment, free from the physiological complexities of a whole organism.

The formation of 4-Hydroxy-2-ethyl-2-phenylglutarimide from its parent compound, glutethimide, is an oxidative reaction, specifically a hydroxylation. This type of Phase I metabolic reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govyoutube.com These heme-containing monooxygenases are responsible for the metabolism of a vast array of drugs and other foreign compounds. nih.govmdpi.com The CYP1, 2, and 3 families are accountable for approximately 80% of all CYP-mediated drug metabolism. nih.gov

While the specific CYP isoforms responsible for the hydroxylation of glutethimide's ethyl side chain to form this compound have not been definitively identified in the reviewed literature, it is known that the parent compound, glutethimide, is an inducer of the CYP2D6 enzyme. drugbank.comwikipedia.org Enzyme induction is a process where a drug enhances the expression and activity of a CYP isoform, which can affect the metabolism of other drugs that are substrates for that enzyme. For a structurally related glutarimide (B196013) drug, thalidomide (B1683933), its hydroxylation is primarily mediated by CYP2C19 and CYP3A4, suggesting that isoforms from these families could potentially be involved in glutethimide metabolism. nih.gov However, direct evidence for the specific catalysts in this compound formation is not yet established.

Following its formation via Phase I hydroxylation, this compound undergoes Phase II conjugation reactions to facilitate its excretion. The primary conjugation pathway is glucuronidation, which involves the attachment of a glucuronic acid moiety to the hydroxyl group of the metabolite. pharmacompass.com This process significantly increases the water solubility of the compound, making it more readily eliminated from the body via urine. nih.gov

Glucuronidation is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, which are primarily located in the endoplasmic reticulum of liver cells. nih.govxenotech.comyoutube.com The major hepatic UGT isoforms involved in drug metabolism include UGT1A1, UGT1A3, 1A4, 1A6, 1A9, 2B7, and 2B15. nih.gov Although it is well-documented that this compound is excreted as a glucuronide, specific reaction phenotyping studies to identify which UGT isoforms are responsible for its conjugation have not been reported in the available literature.

Metabolic Fate Analysis in Non-Human Biological Systems

Investigating the metabolic fate of a compound in non-human biological systems provides insight into its absorption, distribution, metabolism, and excretion (ADME) profile. This is accomplished through various preclinical models, including ex vivo organ studies and in vivo animal models.

Ex vivo organ perfusion is an advanced technique used to maintain the viability and function of an isolated organ outside of the body. nih.govresearchgate.net This methodology, often using a liver, allows researchers to study hepatic clearance, biliary excretion, and drug-drug interactions in a controlled system that closely mimics physiological conditions. nih.govtno-pharma.com The organ is typically perfused with an oxygenated, nutrient-rich solution at a physiological temperature, enabling the study of metabolic processes over several hours. mdpi.com

This technique provides a valuable platform for investigating the biotransformation of compounds like this compound. It could be used to quantify the rate of its formation from glutethimide, its subsequent glucuronidation, and its excretion into the bile, all within the intact liver architecture. nih.gov Despite the potential of this technology, a review of the scientific literature did not identify any specific ex vivo organ perfusion studies focused on the metabolism of glutethimide or this compound.

Animal models are essential for understanding the in vivo metabolism of a compound. Studies involving the administration of glutethimide to preclinical species such as rats and dogs have provided foundational knowledge about its metabolic products.

In vitro investigations using rat liver microsomes have successfully identified several metabolites of glutethimide. nih.gov Mass spectrometry analysis of the incubation products confirmed the formation of metabolites resulting from hydroxylation on the ethyl side chain, which includes this compound. nih.gov Other metabolites were also tentatively identified, providing a more complete profile of the initial biotransformation steps.

Metabolite NameMethod of IdentificationPreclinical Model
5-HydroxyglutethimideHPLC / Mass SpectrometryRat Liver Microsomes nih.gov
Ethyl-side chain hydroxylated metabolitesMass SpectrometryRat Liver Microsomes nih.gov
DesethylglutethimideMass SpectrometryRat Liver Microsomes nih.gov

Early studies in dogs confirmed the presence of the parent drug and its metabolites in urine, establishing this as a primary route of excretion. nih.gov Furthermore, tissue distribution studies in rats showed that after administration, the parent compound is found primarily in the brain, spinal cord, and other tissues with high fat content. nih.gov

Influence of Stereochemistry on Biotransformation Pathways

Glutethimide is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-glutethimide and (S)-glutethimide. wikipedia.org The presence of this stereocenter has a profound impact on the compound's biotransformation, as metabolic enzymes often exhibit stereoselectivity, processing one enantiomer differently from the other.

The formation of this compound is a highly stereoselective process. The hydroxylation of the ethyl side chain occurs predominantly with the levorotatory, or (-), isomer of glutethimide. pharmacompass.com In contrast, the dextrorotatory, or (+), isomer is metabolized through a different primary pathway involving hydrolysis of the glutarimide ring.

This differential metabolism is significant because the enantiomers also exhibit different pharmacological activities. In animal models, the (R)-isomer has been shown to have a more rapid onset of action and more potent anticonvulsant properties than the (S)-isomer. wikipedia.org In vitro biotransformation studies using rat liver microsomes have also confirmed that while both enantiomers can form various metabolites, some of these metabolic pathways are stereoselective. nih.gov

Implications for Stereospecific Enzyme-Substrate Interactions

Given the lack of studies on the biotransformation of this compound, there is no information regarding its stereospecific interactions with metabolic enzymes. The three-dimensional structure of an enzyme's active site often leads to preferential binding and metabolism of one enantiomer over the other. This stereoselectivity is a key determinant of a drug's metabolic profile. The enzymes responsible for the metabolism of similar glutarimide-containing compounds, such as cytochrome P450, are known to exhibit a high degree of stereospecificity. However, without experimental data for this compound, the specific enzymes involved and the nature of their stereospecific interactions remain unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com Once a QSAR model is developed and validated, it can be used to forecast the activity of new, unsynthesized compounds. nih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. nih.gov The process involves calculating a wide array of descriptors and then selecting the most relevant ones through statistical methods to avoid overfitting and to ensure the model's predictive power. mdpi.com

Descriptors used in QSAR studies can be categorized as follows:

Constitutional descriptors: Related to the molecular composition (e.g., molecular weight).

Topological descriptors: Based on the 2D representation of the molecule.

Geometric descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

For glutarimide derivatives, various descriptors have been employed in QSAR studies to model their anticonvulsant and antiproliferative activities. researchgate.net For instance, a 3D-QSAR study on the antiproliferative potency of glutarimide-containing compounds utilized descriptors derived from GRID molecular interaction fields. researchgate.net The development of a QSAR model typically involves dividing a dataset of compounds with known activities into a training set for model building and a test set for validation. mdpi.com Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to create the model. nih.gov

Table 1: Examples of Descriptor Classes Used in QSAR Modeling

Descriptor ClassExamplesDescription
Topological Wiener index, Kier & Hall connectivity indicesDescribe the atomic arrangement and bonding within the molecule.
Electronic Dipole moment, HOMO/LUMO energiesCharacterize the electron distribution and reactivity of the molecule.
Steric Molar refractivity, Verloop parametersRelate to the size and shape of the molecule.
Hydrophobic LogPMeasures the lipophilicity of the molecule.
3D-MoRSE 3D Molecule Representation of Structures based on electron diffractionEncodes 3D structural information from atomic coordinates.

Once a QSAR model is validated, it can be a powerful tool for predicting the biological activity of novel glutarimide derivatives before their synthesis. bio-hpc.eunih.gov This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. mdpi.com For example, QSAR models have been successfully used to predict the anticonvulsant activity of various heterocyclic compounds. academicjournals.orgnih.gov

In the context of glutarimide derivatives, QSAR models can help in designing new analogues with potentially enhanced sedative-hypnotic or anticonvulsant properties, similar to the active metabolite of glutethimide, this compound. nih.gov By analyzing the QSAR model, researchers can identify which structural features are positively or negatively correlated with the desired biological activity and use this information to guide the design of new compounds.

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target to develop a model that defines the essential structural characteristics required for biological activity. mdpi.com

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov Pharmacophore modeling is a key component of LBDD and is used to identify the common chemical features of a set of active compounds. mdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For glutarimide-containing molecules, pharmacophore models can be generated based on the structures of known active compounds. These models can then be used to design new molecules that fit the pharmacophore and are therefore likely to be active. frontiersin.org The development of a pharmacophore model involves aligning a set of active molecules and identifying the common features that are responsible for their activity.

Table 2: Common Pharmacophore Features

FeatureAbbreviationDescription
Hydrogen Bond Acceptor HBAAn atom or group of atoms that can accept a hydrogen bond.
Hydrogen Bond Donor HBDAn atom or group of atoms that can donate a hydrogen bond.
Hydrophobic HA non-polar region of the molecule.
Aromatic Ring ARA planar, cyclic, conjugated ring system.
Positive Ionizable PIA group that can carry a positive charge.
Negative Ionizable NIA group that can carry a negative charge.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Pharmacophore models are often used as filters in virtual screening campaigns to rapidly screen large databases of compounds and select a smaller, more manageable set for further investigation. mdpi.com

The process involves searching a database of chemical structures to find molecules that match the pharmacophore model. The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity to the target. researchgate.net This approach has been successfully used to identify novel inhibitors for various targets.

Computational Approaches to Glutarimide-Protein Binding

Understanding how glutarimide derivatives interact with their protein targets at a molecular level is crucial for rational drug design. Computational techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into these interactions. uark.edurepec.org

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.commdpi.com In the context of glutarimide derivatives, docking studies can be used to predict how these compounds bind to the active site of their target protein. researchgate.netdovepress.com For example, the glutarimide moiety of lenalidomide (B1683929) is known to be responsible for its engagement with the E3 ligase substrate receptor cereblon (CRBN). nih.gov Molecular docking could be used to study the binding of this compound and its analogues to this or other potential protein targets.

These computational studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. dovepress.com This information can then be used to design new glutarimide derivatives with improved binding affinity and selectivity.

Advanced Analytical Methodologies for the Research Oriented Characterization and Quantification of 4 Hydroxy 2 Ethyl 2 Phenylglutarimide

Chromatographic Techniques for Research Applications

Chromatographic methods are fundamental in the separation and quantification of 4-hydroxy-2-ethyl-2-phenylglutarimide from complex biological matrices and for assessing its stereochemical properties.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separations

The separation of the enantiomers of this compound is critical due to potential stereoselective metabolism and pharmacological activity. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between the enantiomers.

A common strategy involves the use of polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. For instance, cellulose tris(4-methylphenyl benzoate) ester (Chiralcel OJ) has been successfully utilized for the isocratic separation of glutethimide enantiomers and their corresponding 4-hydroxyglutethimide (B1205264) metabolites. nanalysis.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. chiralpedia.com

The choice of mobile phase is crucial for achieving optimal resolution. A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as ethanol (B145695) or 2-propanol. nanalysis.com The concentration of the polar modifier and the column temperature are key parameters that can be adjusted to fine-tune the retention and enantioselectivity. For example, a mobile phase of hexane-ethanol (60:40) at 23°C has been shown to provide excellent resolution for glutethimide and its 4-hydroxy metabolites. nanalysis.com

The development of a robust chiral HPLC method is a systematic process. It often begins with screening various chiral columns and mobile phase compositions to identify the most promising conditions for separation. phenomenex.com The goal is to achieve baseline separation (Rs > 1.5) to allow for accurate quantification of each enantiomer. researchgate.net

Table 1: Example of Chiral HPLC Parameters for Enantiomeric Separation

ParameterConditionReference
Column Chiralcel OJ (250 mm x 4.6 mm i.d.) nanalysis.com
Mobile Phase Hexane-Ethanol (60:40, v/v) nanalysis.com
Flow Rate 1.0 mL/min nanalysis.com
Temperature 23°C nanalysis.com
Detection UV at 254 nm nanalysis.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and confirmation of metabolites in biological samples. For a compound like this compound, GC-MS analysis typically requires a derivatization step to increase its volatility and thermal stability. A common derivatization agent is acetic anhydride, which converts the hydroxyl group to an acetate (B1210297) ester.

The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated component then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the analyte upon ionization is highly characteristic and serves as a molecular fingerprint for its identification.

In the context of glutethimide metabolism, GC-MS has been instrumental in confirming the identity of this compound (4-HG) in urine and blood extracts. chromatographyonline.comnih.gov Analysis of the acetate derivative of extracts by GC-MS provides definitive evidence for the presence of both the parent drug, glutethimide, and its 4-hydroxy metabolite. chromatographyonline.com The mass spectrum of the derivatized this compound will exhibit a molecular ion peak corresponding to the mass of the acetate derivative, along with a series of fragment ions resulting from the cleavage of specific bonds within the molecule. Common fragmentation patterns for such compounds include the loss of the ethyl group, cleavage of the glutarimide (B196013) ring, and loss of the acetyl group. libretexts.orgmiamioh.edu

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Throughput Analysis in Research

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC-MS for the analysis of compounds like this compound in a research setting, particularly for high-throughput applications. UPLC utilizes columns packed with smaller particles (typically sub-2 µm), which allows for faster separations with higher resolution and sensitivity. researchgate.netmdpi.com

When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a highly selective and sensitive tool for quantification. mdpi.com In a typical UPLC-MS/MS method, the analyte is first separated by UPLC and then ionized, usually by electrospray ionization (ESI). The precursor ion corresponding to the protonated or deprotonated molecule of interest is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and allows for the quantification of the analyte even in complex biological matrices. researchgate.net

The development of a UPLC-MS/MS method for this compound would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., ionization mode, precursor and product ions, and collision energy). researchgate.netnih.gov Such a method would enable the rapid and accurate quantification of this metabolite in a large number of research samples, which is essential for pharmacokinetic and metabolic studies. researchgate.net

Spectroscopic Methods for Advanced Structural Confirmation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and purity of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (2D and Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of molecular structure. While one-dimensional (1D) NMR provides basic structural information, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

A key 2D NMR experiment for this purpose is Heteronuclear Single Quantum Coherence (HSQC) or its predecessor, Heteronuclear Correlation (HETCOR). nanalysis.com These experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons. nanalysis.comslideshare.net This is particularly useful for a molecule with multiple methylene (B1212753) and methine groups like this compound. Other 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), can further establish the connectivity between different parts of the molecule.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid form. This can be particularly valuable for assessing the purity of a bulk sample of this compound and for studying its polymorphic forms. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples. nih.gov 2D solid-state NMR experiments, analogous to their solution-state counterparts, can be used to determine the connectivity and spatial proximity of atoms in the solid state, providing detailed insights into the crystal packing and intermolecular interactions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. thermofisher.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass of an ion with an accuracy of a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of the molecule, as each unique combination of atoms has a distinct exact mass. thermofisher.com

For this compound (C₁₃H₁₅NO₃), the theoretical exact mass can be calculated. An experimentally determined mass that matches this theoretical value to within a very small tolerance provides strong evidence for the identity of the compound. This is particularly important for distinguishing it from other potential metabolites or impurities that may have the same nominal mass but a different elemental composition. The exact mass of this compound is 233.10519334 Da. nih.gov

Table 2: Exact Mass Data for this compound

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₃ nih.gov
Exact Mass 233.10519334 Da nih.gov

HRMS is often coupled with liquid chromatography (LC-HRMS) to provide both separation and highly accurate mass measurement, making it an invaluable tool for the definitive identification and purity assessment of this compound in research samples.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The combination of both techniques provides a comprehensive vibrational profile of this compound.

The IR spectrum is particularly sensitive to polar functional groups, revealing key structural features. The presence of the hydroxyl (-OH) group is expected to produce a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) stretching vibrations of the glutarimide ring are anticipated to appear as strong, distinct peaks around 1700 cm⁻¹. The carbon-nitrogen (C-N) stretching of the imide and the carbon-carbon (C-C) bonds of the phenyl ring will also exhibit characteristic absorptions. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below this value.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, is highly sensitive to non-polar bonds and provides complementary information to IR spectroscopy. The symmetric vibrations of the phenyl ring are particularly Raman active, producing strong signals. The C-C backbone of the glutarimide ring and the ethyl group will also give rise to characteristic Raman shifts.

A computational study of polycyclic aromatic hydrocarbons with a phenyl side group suggests that phenyl-PAHs show new aromatic bands around 695 and 741 cm⁻¹ due to quintet C-H wagging. arxiv.org While not directly analogous, this indicates that the phenyl group in this compound will have distinct and identifiable vibrational modes.

Table 1: Predicted Characteristic IR and Raman Peaks for this compound

Functional GroupVibrational ModePredicted IR Wavenumber (cm⁻¹)Predicted Raman Shift (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500-3200 (broad)Weak
Glutarimide (C=O)Symmetric C=O Stretch~1720 (strong)~1720 (weak)
Glutarimide (C=O)Asymmetric C=O Stretch~1680 (strong)~1680 (weak)
Phenyl RingC=C Stretch~1600, 1475 (medium)~1600, 1000 (strong)
Aromatic C-HC-H Stretch3100-3000 (medium)3100-3000 (medium)
Aliphatic C-H (Ethyl)C-H Stretch2960-2850 (medium)2960-2850 (strong)
Glutarimide (C-N)C-N Stretch~1250 (medium)~1250 (weak)

Development of Novel Bioanalytical Methods for Pre-clinical Studies

The evaluation of a compound's behavior in a biological context is a critical component of preclinical research. This necessitates the development of sensitive and specific bioanalytical methods.

Methods for Quantification in Complex Biological Matrices (e.g., tissue homogenates, cell lysates from non-human sources)

For the quantification of this compound in complex biological matrices such as non-human tissue homogenates and cell lysates, a highly selective and sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

A typical LC-MS/MS method would involve the following steps:

Sample Preparation: Tissues are first homogenized in a suitable buffer. Both tissue homogenates and cell lysates are then subjected to protein precipitation, often with a cold organic solvent like acetonitrile (B52724) or methanol, to remove larger macromolecules. This is followed by centrifugation to separate the precipitated proteins.

Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step can be employed for further cleanup and concentration of the analyte. For a compound with the polarity of this compound, a reversed-phase SPE cartridge would be appropriate.

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the analyte from other matrix components. The mobile phase would likely consist of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

Mass Spectrometric Detection: The analyte is ionized using an electrospray ionization (ESI) source, typically in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process ensures high selectivity and reduces interference from the biological matrix. A deuterated analog of the analyte would serve as an ideal internal standard.

Research on the quantification of other compounds in biological matrices provides a framework for this methodology. For instance, methods have been developed for the simultaneous determination of various metabolites in plasma and urine using LC-MS/MS with reversed-phase columns and selected reaction monitoring. nih.gov Similarly, LC-MS/MS methods have been validated for quantifying compounds in cell culture media, mouse plasma, and tissues, often involving solid-phase extraction for sample cleanup. nih.gov In some cases, derivatization may be necessary to improve chromatographic properties or ionization efficiency, though this may not be required for this compound given its inherent functionality. nih.gov

Stability Assessment of this compound in Research Media

Assessing the stability of a compound in research media is crucial for interpreting the results of in vitro studies. Studies on related phenyl-glutarimide (PG) analogues have shown that they exhibit improved chemical stability compared to immunomodulatory imide drugs (IMiDs), which are known to be unstable and undergo hydrolysis. nih.govnih.govresearchgate.net

The stability of this compound can be evaluated in various research media, such as cell culture media (e.g., RPMI-1640, DMEM) and buffers used in preclinical assays. The assessment typically involves incubating the compound in the medium at a controlled temperature (e.g., 37°C) and quantifying its concentration at multiple time points.

A study on phenyl-glutarimide analogues demonstrated their stability over 24 hours in cell media. researchgate.net This suggests that this compound may also possess favorable stability. The experimental design would involve:

Spiking a known concentration of this compound into the research medium.

Incubating the samples at 37°C.

Collecting aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

Immediately stopping any degradation by adding a quenching solution (e.g., cold acetonitrile) and storing the samples at low temperature (-80°C) until analysis.

Quantifying the remaining parent compound at each time point using a validated LC-MS/MS method as described in the previous section.

The percentage of the compound remaining at each time point relative to the initial concentration is then plotted to determine its stability profile.

Table 2: Hypothetical Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Percent Remaining (Mean ± SD)
0100 ± 0
298.5 ± 1.2
497.1 ± 1.5
895.3 ± 2.1
2492.8 ± 2.5

This data would indicate high stability over a typical 24-hour cell-based assay period.

Exploration of 4 Hydroxy 2 Ethyl 2 Phenylglutarimide As a Research Tool and Scaffold in Chemical Biology

Investigation as a Chemical Probe for Biological Systems

While 4-hydroxy-2-ethyl-2-phenylglutarimide is primarily known as a biologically active metabolite of the sedative drug glutethimide, its potential as a chemical probe for interrogating biological systems is an area of scientific interest. psu.eduvdoc.pubnih.gov Glutarimide-containing natural products have been developed as molecular probes, highlighting the utility of this chemical class in biological research. ijournals.cn

The biological activity of this compound has been assessed in non-human models. In mice, this metabolite demonstrated significant biological activity, producing drug-induced ataxia. psu.eduarchive.org Such studies, which characterize the phenotypic effects of a compound, are often the first step in identifying its molecular targets. The observation that this metabolite accumulates in the plasma and brain of intoxicated subjects further underscores its potential to interact with biological targets within the central nervous system. nih.gov While specific target deconvolution studies for this compound are not extensively detailed in the literature, its demonstrated in vivo activity in animal models provides a basis for its use in future target identification efforts.

The glutarimide (B196013) ring is a key structural feature in molecules that modulate fundamental biological pathways. For instance, certain glutarimide derivatives are known to engage the E3 ligase substrate receptor cereblon (CRBN), leading to the degradation of specific proteins. nih.govnih.gov This mechanism is central to the action of a class of drugs known as immunomodulatory imide drugs (IMiDs). The ability of this compound to exert biological effects suggests it may also perturb specific cellular pathways. psu.edu By studying the downstream molecular consequences of cellular exposure to this compound, researchers can potentially elucidate the pathways it modulates. Although it is a metabolite of a synthetic drug, its activity provides a tool to probe the biological space also targeted by naturally occurring glutarimide antibiotics, which are known to interfere with processes like protein synthesis. researchgate.netsemanticscholar.org

Design and Synthesis of Novel Glutarimide-Containing Scaffolds for Materials Science

The glutarimide moiety is not only significant for its biological activity but also for its utility as a structural component in materials science. mdpi.com The unique chemical properties of the glutarimide ring allow for its incorporation into larger polymeric structures, imparting specific functionalities. mdpi.comacs.org

Researchers have successfully synthesized novel polysilsesquioxanes that feature glutarimide side-chain groups. mdpi.com The synthesis involves a nucleophilic substitution reaction, where a piperidine-2,6-dione sodium salt reacts with (3-chloropropyl)trimethoxysilane to create the monomer 1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione. mdpi.com This monomer can then be used to produce polysiloxane materials with pendant glutarimide groups. mdpi.com The properties of such materials are largely determined by the chemical structure of the inorganic core and the nature of the organic substituents. mdpi.com The incorporation of the glutarimide group allows for the tailoring of the polymer's properties for specific applications. mdpi.com

Table 1: Synthesis of a Glutarimide-Containing Monomer for Polysiloxane Materials

ReactantsReaction ConditionsProduct
Piperidine-2,6-dione sodium salt, (3-chloropropyl)trimethoxysilaneAnhydrous N,N-dimethylformamide, Dibenzo-24-crown-8-ether catalyst, 70°C for 2.5 h1-[3-(trimethoxysilyl)propyl]piperidine-2,6-dione mdpi.com

The development of novel glutarimide-containing polymers opens avenues for their use in advanced functional materials. One notable application is in the creation of transparent UV-protective coatings. mdpi.com The synthesis of new silsesquioxanes with glutarimide groups is driven by the need for materials that can effectively shield against ultraviolet radiation. mdpi.com The versatility of the glutarimide scaffold suggests potential for its use in a range of other advanced materials where its specific chemical and physical properties can be harnessed. The field of tissue engineering also utilizes various scaffolds to promote tissue regeneration, and while not specific to glutarimide, it highlights the importance of developing new materials for advanced applications. nih.govnih.govcapes.gov.br

Biosynthetic Investigations of Naturally Occurring Glutarimide Derivatives

A significant number of structurally complex and biologically active natural products feature a glutarimide ring. ijournals.cnnih.gov The study of their biosynthesis provides insights into how microorganisms construct these valuable molecules.

The biosynthesis of glutarimide-containing natural products, such as iso-migrastatin, lactimidomycin, cycloheximide, and gladiostatin, has been a subject of intense research. ijournals.cn These compounds are typically produced by bacteria, particularly from the genus Streptomyces and Burkholderia. researchgate.netresearchgate.net

Investigations into these biosynthetic pathways have revealed that they are often encoded by clustered genes, known as biosynthetic gene clusters (BGCs). nih.govresearchgate.netnih.gov A key finding is the existence of a conserved module block responsible for the formation of the glutarimide moiety itself. nih.govmdpi.com This conserved cassette typically includes genes encoding an acyltransferase (AT), an acyl carrier protein (ACP), and an asparagine synthetase homolog. mdpi.com These enzymes work in concert with domains of a trans-AT polyketide synthase (PKS) to catalyze a Michael-type vinylogous addition followed by a cyclization to form the characteristic glutarimide ring. mdpi.com

The discovery of these conserved genetic markers has enabled genome mining approaches to identify new glutarimide-containing natural products. ijournals.cnnih.govresearchgate.net By searching genomic databases for these signature sequences, researchers have successfully activated silent BGCs in strains like Burkholderia gladioli to produce novel glutarimide derivatives, such as the gladiofungins. nih.govmdpi.com These genomic-driven discovery methods have not only expanded the known chemical diversity of this family of compounds but also deepened the understanding of their evolutionary relationships. nih.govresearchgate.net

Table 2: Examples of Naturally Occurring Glutarimide Derivatives and Their Biosynthesis

CompoundProducing Organism (Example)Key Biosynthetic MachineryResearch Approach
Gladiostatin/GladiofunginBurkholderia gladiolitrans-AT Polyketide Synthase (PKS) nih.govresearchgate.netGenome Mining, Heterologous Expression nih.govmdpi.com
CycloheximideStreptomyces speciesPolyketide Synthase (PKS) ijournals.cnresearchgate.netFermentation and Isolation researchgate.net
SesbanimideMarine alphaproteobacterial strainstrans-AT Polyketide Synthase (PKS) nih.govresearchgate.netGenome Mining researchgate.net
LactimidomycinStreptomyces speciesHybrid PKS-NRPS ijournals.cnBiosynthetic Gene Cluster Analysis ijournals.cn

This research into the biosynthesis of natural glutarimides provides a powerful platform for engineering novel compounds. By understanding and manipulating the enzymatic machinery, it may be possible to create new derivatives with tailored properties for various applications. mdpi.com

Genomic Mining and Bioinformatic Analysis of Glutarimide Biosynthetic Gene Clusters

The discovery of novel glutarimide-containing natural products has been revolutionized by advances in genomics and bioinformatics. floraandfona.org.in These compounds are typically secondary metabolites produced by microorganisms, and the genetic instructions for their assembly are encoded in biosynthetic gene clusters (BGCs). floraandfona.org.innih.gov BGCs are discrete regions in an organism's genome that contain all the necessary genes for the production of a specific natural product, including enzymes and regulatory proteins. nih.gov

Genomic mining is a process that involves computationally screening genome sequences to identify putative BGCs. floraandfona.org.in Researchers utilize specialized bioinformatic tools to analyze vast amounts of genomic data from bacteria and fungi. A widely used and powerful tool for this purpose is the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH), which can predict BGCs and even infer the general structure of the resulting metabolite. floraandfona.org.innih.gov

This approach has been highly successful in the glutarimide family. Bioinformatic analyses of bacterial genomes, such as those from Streptomyces and Burkholderia species, have revealed BGCs responsible for producing well-known glutarimide antibiotics like cycloheximide, migrastatin (B49465), and lactimidomycin. researchgate.netresearchgate.net These BGCs often share conserved features, particularly the genes encoding the machinery for assembling the core 2-(2,6-dioxopiperidin-4-yl)acetyl thioester intermediate, which serves as a bioinformatic signature for mining efforts. researchgate.net

In a notable example, bioinformatic analysis of the Burkholderia gladioli genome identified a "silent" or cryptic trans-AT PKS biosynthetic gene cluster predicted to produce new glutarimide derivatives. mdpi.com Subsequent activation of this silent BGC through genetic engineering led to the isolation and characterization of several new glutarimide-containing compounds, called gladiofungins. mdpi.com This demonstrates the power of combining genomic mining with pathway engineering to unlock novel chemical diversity. mdpi.com

Table 1: Examples of Glutarimide Biosynthetic Gene Clusters (BGCs)

BGC AbbreviationAssociated Compound(s)Source Organism (Example)Key Biosynthetic Machinery
chxCycloheximideStreptomyces sp.trans-AT PKS
mgsMigrastatin, Iso-migrastatinStreptomyces sp.trans-AT PKS
ltmLactimidomycinStreptomyces amphibiosporustrans-AT PKS
smd9-methylstreptimidoneStreptomyces sp.trans-AT PKS
gladGladiofunginsBurkholderia gladiolitrans-AT PKS

Enzymatic Synthesis and Engineering of Glutarimide-Containing Polyketides

Glutarimide-containing natural products are a subset of a larger class of molecules known as polyketides. doaj.org Their biosynthesis is carried out by large, multi-domain enzymes called polyketide synthases (PKSs). nih.govyoutube.com The glutarimide antibiotics, specifically, are synthesized by a type of PKS known as trans-AT PKSs. mdpi.com

These enzymes function like a molecular assembly line. youtube.com Each PKS is composed of multiple modules, and each module is responsible for one cycle of chain elongation, adding a small building block (typically derived from malonyl-CoA or its derivatives) to the growing polyketide chain. youtube.comyoutube.com Within each module are several domains, each with a specific enzymatic function.

The ability to express these PKS enzymes in manageable host organisms like E. coli has been a significant breakthrough, setting the stage for detailed characterization of the enzymes and their domains. nih.gov Understanding the function of each domain allows researchers to rationally engineer the PKS assembly line. nih.govelsevierpure.com By swapping, deleting, or modifying specific domains or entire modules, scientists can alter the biosynthetic program to produce novel, "unnatural" polyketides with modified structures. This process, often called combinatorial biosynthesis, offers a powerful method for generating analogues of complex natural products. nih.gov For instance, the modular nature of these enzymes provides the potential to engineer the functional glutarimide and butenolide moieties into other polyketide backbones, thereby enhancing structural diversity and potentially discovering compounds with improved biological activities. mdpi.com

Table 2: Key Domains in Glutarimide Polyketide Synthase (PKS) Modules

Domain AbbreviationDomain NameFunction in Biosynthesis
KSKetosynthaseCatalyzes the Claisen condensation to extend the polyketide chain.
ACPAcyl Carrier ProteinTethers the growing polyketide chain via a thioester linkage. youtube.com
ATAcyltransferaseSelects and loads the correct extender unit (e.g., malonyl-CoA) onto the ACP. In trans-AT PKSs, this is a discrete enzyme.
KRKetoreductaseReduces a β-keto group to a β-hydroxyl group. youtube.com
DHDehydrataseEliminates water to form a double bond. youtube.com
EREnoylreductaseReduces a double bond to a single bond.
TEThioesteraseCatalyzes the release of the final polyketide chain from the enzyme.

Future Research Directions for this compound and Related Glutarimides in Academic Research

The unique structure of the glutarimide ring continues to inspire significant academic research, with several promising future directions. The foundational role of the glutarimide moiety in mediating protein-protein interactions is a major focus.

One of the most exciting areas is the rational design of "molecular glue degraders." tandfonline.com This concept was famously established by thalidomide (B1683933) and its analogues (lenalidomide), where the glutarimide part binds to the substrate receptor cereblon (CRBN), a component of an E3 ubiquitin ligase complex. nih.govnih.gov This binding induces the recruitment and subsequent degradation of specific target proteins (neosubstrates). nih.gov Future research will focus on designing novel glutarimide-based compounds, potentially moving beyond the traditional phthalimide (B116566) structure to enhance stability and modulate activity, to target other proteins for degradation, offering a powerful strategy against previously "undruggable" disease targets. tandfonline.comnih.gov

Inspired by the potent cell migration inhibition of natural products like migrastatin, another key research avenue is the development of new antimetastatic agents. nih.gov Combinatorial biosynthesis and synthetic chemistry can be used to create libraries of migrastatin analogues. nih.gov These libraries will allow for detailed structure-activity relationship (SAR) studies to decouple the desired anti-migration effects from general cytotoxicity, leading to more selective and effective drug candidates. nih.gov

Furthermore, the chemical versatility of the glutarimide ring is being explored in the field of material science. Research has demonstrated the synthesis of novel, thermally stable, and soluble polysilsesquioxanes that incorporate glutarimide side-chains. mdpi.com These new polymers exhibit high transmittance in the visible spectrum and resistance to UV radiation, making them promising materials for applications such as advanced UV-protective coatings. mdpi.com

Table 3: Summary of Future Research Directions for Glutarimide Compounds

Research AreaRationale & ObjectiveKey Compounds/Concepts
Targeted Protein Degradation The glutarimide moiety can bind to the E3 ligase substrate receptor CRBN, acting as a "molecular glue" to induce degradation of target proteins. tandfonline.comnih.govMolecular Glues, PROTACs, Lenalidomide (B1683929), Cereblon (CRBN)
Antimetastatic Drug Development Natural glutarimides like migrastatin potently inhibit cancer cell migration. nih.gov The goal is to create analogues with improved selectivity and efficacy.Migrastatin, Iso-migrastatin, Combinatorial Biosynthesis, Structure-Activity Relationship (SAR)
Advanced Polymer Science The glutarimide ring can be incorporated as a functional side-chain into polymers to create new materials with desirable properties (e.g., thermal stability, UV resistance). mdpi.comPolysilsesquioxanes, Functional Polymers, UV-protective coatings
Novel Bioactivity Discovery Activating silent BGCs and using engineered biosynthesis will produce novel glutarimide structures, which can be screened for new biological activities (e.g., anti-inflammatory, antimicrobial). mdpi.comGenomic Mining, Silent BGCs, Engineered Biosynthesis, Gladiofungins

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydroxy-2-ethyl-2-phenylglutarimide with high purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of ethyl phenyl ketone derivatives with hydroxylamine under acidic reflux conditions. Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Characterization via 1^1H/13^13C NMR and FT-IR spectroscopy confirms structural integrity, while HPLC (C18 column, UV detection) quantifies purity (>98%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Key steps include:

  • Spectroscopic Analysis : 1^1H NMR (DMSO-d6_6) identifies hydroxyl and aromatic protons; 13^13C NMR confirms carbonyl and quaternary carbons.
  • Thermal Stability : TGA/DSC under nitrogen flow determines decomposition temperatures and phase transitions.
  • Solubility : Measure in polar (water, methanol) and nonpolar solvents (hexane) at 25°C using gravimetric methods.
  • Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) resolves 3D conformation and hydrogen-bonding patterns .

Advanced Research Questions

Q. What strategies can be employed to address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects, impurities, or instrument calibration. To resolve these:

  • Comparative Studies : Replicate experiments using identical conditions (solvent, concentration, temperature) as cited studies.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to confirm spin-spin couplings and assign ambiguous signals.
  • Meta-Analysis : Cross-reference data with structurally analogous glutarimides (e.g., thalidomide derivatives) to identify systematic errors .

Q. How should researchers design experiments to investigate the compound's stability under varying environmental conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at timed intervals.
  • Photolytic Stability : Expose solid and solution phases to UV-Vis light (300–800 nm) and quantify degradation products.
  • Data Interpretation : Use Arrhenius plots to predict shelf-life under ambient conditions. Report uncertainties (e.g., confidence intervals for degradation rates) and validate findings against pharmacopeial standards .

Q. What experimental approaches are suitable for elucidating the biological activity of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Screen for anti-inflammatory or cytotoxic activity using cell lines (e.g., RAW 264.7 macrophages) with dose-response curves (IC50_{50} determination).
  • Mechanistic Studies : Use siRNA knockdown or Western blotting to identify target proteins (e.g., NF-κB, COX-2).
  • Contradiction Management : Replicate results across multiple labs and use positive/negative controls to mitigate batch variability .

Notes on Data Contradiction and Reproducibility

  • Replication Protocols : Document reagent sources, equipment models, and ambient conditions to enhance reproducibility. Use open-access platforms to share raw spectral data and chromatograms .
  • Critical Analysis : Engage peer review early to identify methodological flaws (e.g., unaccounted solvent interactions) and refine hypotheses iteratively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.